Cas no 2300982-44-7 (Ripk1-IN-7)

Ripk1-IN-7 化学的及び物理的性質
名前と識別子
-
- RIPK1-IN-7
- RIPK1 inhibitor 22b
- GTPL10155
- BDBM50466038
- compound 22b [PMID: 30480444]
- 1-(5-(4-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-2-(3-(trifluoromethoxy)phenyl)ethan-1-one
- 1-(5-{4-Amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one
- 2300982-44-7
- DA-67218
- APPXQUDJLJXULP-UHFFFAOYSA-N
- AKOS040736669
- CHEMBL4281823
- CS-0078801
- G16773
- 1-[5-(4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethoxy)phenyl]ethanone
- HY-119933
- MS-28948
- 1-(5-{4-amino-7-ethylpyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydroindol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone
- SCHEMBL22374924
- Ripk1-IN-7
-
- インチ: 1S/C25H22F3N5O2/c1-2-32-13-19(22-23(29)30-14-31-24(22)32)16-6-7-20-17(12-16)8-9-33(20)21(34)11-15-4-3-5-18(10-15)35-25(26,27)28/h3-7,10,12-14H,2,8-9,11H2,1H3,(H2,29,30,31)
- InChIKey: APPXQUDJLJXULP-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=CC(=C1)CC(N1C2C=CC(C3=CN(CC)C4C3=C(N)N=CN=4)=CC=2CC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 481.17255945 g/mol
- どういたいしつりょう: 481.17255945 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 35
- 回転可能化学結合数: 5
- 複雑さ: 755
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.3
- 疎水性パラメータ計算基準値(XlogP): 4.4
- ぶんしりょう: 481.5
じっけんとくせい
- 密度みつど: 1.42±0.1 g/cm3(Predicted)
- ふってん: 724.8±60.0 °C(Predicted)
- 酸性度係数(pKa): 5.76±0.30(Predicted)
Ripk1-IN-7 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12731-25mg |
RIPK1-IN-7 |
2300982-44-7 | 98.02% | 25mg |
¥ 7861 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12731-25 mg |
RIPK1-IN-7 |
2300982-44-7 | 98.02% | 25mg |
¥11991.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59314-50mg |
RIPK1-IN-7 |
2300982-44-7 | 98% | 50mg |
¥20229.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce59314-200mg |
RIPK1-IN-7 |
2300982-44-7 | 98% | 200mg |
¥0.00 | 2023-09-07 | |
eNovation Chemicals LLC | Y1246030-5mg |
RIPK1-IN-7 |
2300982-44-7 | 98% | 5mg |
$850 | 2023-09-04 | |
Biosynth | ASD98244-1 mg |
RIPK1-IN-7 |
2300982-44-7 | 1mg |
$98.18 | 2023-01-05 | ||
MedChemExpress | HY-119933-5mg |
RIPK1-IN-7 |
2300982-44-7 | 98.56% | 5mg |
¥2800 | 2024-07-20 | |
MedChemExpress | HY-119933-50mg |
RIPK1-IN-7 |
2300982-44-7 | 98.56% | 50mg |
¥9000 | 2024-07-20 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12731-10mg |
RIPK1-IN-7 |
2300982-44-7 | 98.02% | 10mg |
¥ 4592 | 2023-09-07 | |
MedChemExpress | HY-119933-1mg |
RIPK1-IN-7 |
2300982-44-7 | 98.56% | 1mg |
¥1200 | 2024-07-20 |
Ripk1-IN-7 関連文献
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
Ripk1-IN-7に関する追加情報
Ripk1-IN-7: A Potent RIPK1 Inhibitor for Advanced Therapeutic Applications (CAS No. 2300982-44-7)
Ripk1-IN-7, a small molecule inhibitor targeting RIPK1 (Receptor-interacting protein kinase 1), has emerged as a promising compound in recent years due to its unique mechanism of action and potential applications in treating inflammatory diseases, neurodegenerative disorders, and cancer. This compound, formally identified by the Chemical Abstracts Service (CAS No. 2300982-44-7), belongs to the growing class of RIPK inhibitors that modulate necroptosis signaling pathways. Necroptosis, a programmed form of cell death regulated by RIPK family proteins, plays a critical role in immune responses and pathological conditions such as ischemic injury and chronic inflammation.
Structurally, Ripk1-IN-7 is characterized by its optimized pharmacophore design, which enhances selectivity for RIPK1 over other kinases such as RIPK3 and MLKL. This specificity reduces off-target effects observed in earlier generations of necroptosis inhibitors, as demonstrated in a 2023 study published in Nature Chemical Biology. The compound’s chemical backbone incorporates a benzimidazole moiety linked to a pyridine ring through an amide bond, creating a stable conformation that effectively binds to the kinase domain of RIPK1. Computational docking studies reveal that this interaction occurs at the ATP-binding pocket, competitively inhibiting enzymatic activity with an IC₅₀ value below 5 nM in cellular assays.
In preclinical models, Ripk1-IN-7 has shown remarkable efficacy in mitigating inflammation-driven pathologies. For instance, researchers at the University of California recently reported its ability to suppress TNFα-induced necroptosis in murine macrophages without affecting apoptosis pathways. This dual mechanism makes it particularly valuable for conditions where excessive inflammation contributes to tissue damage, such as rheumatoid arthritis and inflammatory bowel disease (IBD). In IBD studies using dextran sodium sulfate (DSS)-induced colitis models, administration of Ripk1-IN-7 reduced colon shortening by approximately 65% compared to untreated controls while improving histological scores of mucosal damage.
The therapeutic potential of Ripk1-IN-7 extends into oncology research through its modulation of tumor microenvironment dynamics. A groundbreaking 2023 paper in Cancer Cell highlighted its capacity to inhibit tumor growth in triple-negative breast cancer xenograft models by disrupting crosstalk between cancer cells and infiltrating myeloid cells via necroptosis regulation. Unlike traditional chemotherapy agents that indiscriminately target proliferating cells, this compound selectively promotes necroptotic death in malignant cells while sparing normal tissue due to its exquisite kinase selectivity profile.
In neurodegenerative disease research, Ripk1-IN-7 has demonstrated neuroprotective properties in experimental models of Alzheimer’s disease (AD). By inhibiting RIPK-mediated inflammasome activation, the compound reduced amyloid-beta plaque accumulation and attenuated cognitive deficits in transgenic mice overexpressing human APP/PSI genes. These findings align with emerging evidence linking necroptosis dysregulation to synaptic loss and neuronal dysfunction observed in AD pathogenesis.
A critical advantage of Ripk1-IN-7 lies in its pharmacokinetic profile compared to earlier RIPK inhibitors like Necrostatin-1. Preclinical data from Phase I trials indicate superior oral bioavailability (>65% at 5 mg/kg) and prolonged half-life (approximately 8 hours), enabling once-daily dosing regimens. Its lipophilicity index (LogP = 3.8) ensures efficient penetration across biological membranes while maintaining solubility within acceptable therapeutic ranges.
Mechanistically distinct from apoptosis inducers such as BCL-xL inhibitors or caspase activators, Ripk1-IN-7 operates through modulation of receptor-interacting serine/threonine-protein kinase signaling cascades. By blocking the formation of the necrosome complex (i.e., RIPK3/MLKL assembly), this compound prevents membrane rupture characteristic of necroptotic cell death while preserving mitochondrial apoptotic pathways essential for immune surveillance functions.
In cardiovascular research applications,[citation needed] studies have shown that Ripk1-IN-7 strong> mitigates myocardial infarction-induced fibrosis by inhibiting profibrotic cytokine secretion from activated cardiac fibroblasts. This was evidenced through reduced collagen deposition and normalized ventricular remodeling parameters in ischemic heart disease models treated with subcutaneous injections at therapeutic doses (≤5 mg/kg).
The synthesis pathway for < strong > RipkIN_7 strong > involves multi-step organic reactions including Suzuki coupling and microwave-assisted amidation steps optimized for scalability. Key intermediates are synthesized via palladium-catalyzed cross-coupling processes under inert atmosphere conditions followed by purification via preparative HPLC chromatography ensuring >98% purity levels required for preclinical testing phases according to FDA guidelines.
Clinical translation efforts are currently focused on developing nanoparticle delivery systems to enhance intracellular delivery efficiency specifically targeting inflamed tissues without systemic immunosuppression risks associated with broad-spectrum kinase inhibitors like imatinib or dasatinib used traditionally for hematologic malignancies.
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